6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Catalog No.
S14520687
CAS No.
M.F
C12H12BrClN2O
M. Wt
315.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-i...

Product Name

6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

IUPAC Name

6-bromo-5-chloro-1-(oxan-2-yl)indazole

Molecular Formula

C12H12BrClN2O

Molecular Weight

315.59 g/mol

InChI

InChI=1S/C12H12BrClN2O/c13-9-6-11-8(5-10(9)14)7-15-16(11)12-3-1-2-4-17-12/h5-7,12H,1-4H2

InChI Key

OMNOTBMWVWRMDD-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)Cl)Br

6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a complex organic compound characterized by its unique structural features, including a bromine atom at the 6-position and a chlorine atom at the 5-position of the indazole ring. The presence of a tetrahydro-2H-pyran-2-yl group adds to its complexity and potential reactivity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

Chemical Structure

The molecular formula of 6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is C12H12BrClN2OC_{12}H_{12}BrClN_2O, with a molecular weight of approximately 315.59 g/mol. It features an indazole core, which is a bicyclic structure consisting of a five-membered pyrazole fused to a six-membered benzene-like ring.

  • Substitution Reactions: The bromine and chlorine atoms can be replaced with other functional groups through nucleophilic substitution mechanisms.
  • Oxidation and Reduction Reactions: Under specific conditions, this compound can be oxidized or reduced to yield different derivatives, allowing for the exploration of its chemical versatility.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, which are valuable for constructing more complex organic molecules .

Research into the biological activity of 6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has indicated potential antimicrobial and anticancer properties. The compound's ability to interact with various biological targets makes it a candidate for further investigation in drug development. Its mechanism of action may involve modulation of enzyme activity or receptor interactions, leading to significant physiological effects .

The synthesis of 6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions:

  • Preparation of Starting Materials: The synthesis may begin with the preparation of suitable precursors like 6-bromo-2-methyl-3-nitropyridine.
  • Reactions with Potassium Acetate: The precursor is reacted with potassium acetate and acetic anhydride in chloroform at controlled temperatures (10°C to 65°C) for several hours.
  • Addition of Isoamylnitrite: Isoamylnitrite and crown ethers are added to facilitate further reactions under specific conditions, which may include stirring at elevated temperatures for extended periods .

6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several applications:

  • Medicinal Chemistry: It serves as a lead compound in drug discovery due to its potential therapeutic properties.
  • Organic Synthesis: Used as a building block for developing more complex organic molecules.
  • Material Science: Investigated for its utility in creating new materials or as a reagent in various chemical processes .

Interaction studies focus on how 6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-y) interacts with biological targets. Research indicates that it may bind to specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects. Understanding these interactions is crucial for optimizing its use in pharmacological applications .

Several compounds share structural similarities with 6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-y) but differ in their substituents or functional groups. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-3-chloro-1-(tetrahydro-2H-pyran-2-y)-1H-indazoleSimilar indazole core with different substitution patternsPotentially different biological activities due to substitution
5-Bromo-pyrazolo[4,3-b]pyridineContains a pyrazole instead of an indazoleDifferent reactivity profiles due to structural variations
3-Bromo-5-chloro-indazoleLacks the tetrahydro-pyran groupSimpler structure may lead to different applications

Uniqueness

The uniqueness of 6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-y) lies in its specific substitution pattern and the presence of the tetrahydro-pyran moiety, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable target for further research and development in both synthetic chemistry and pharmacology .

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

313.98215 g/mol

Monoisotopic Mass

313.98215 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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